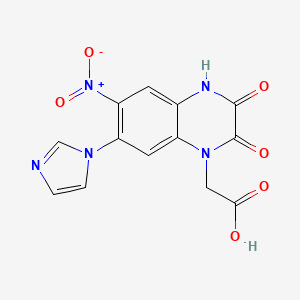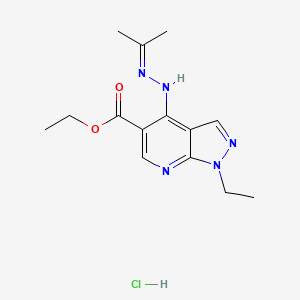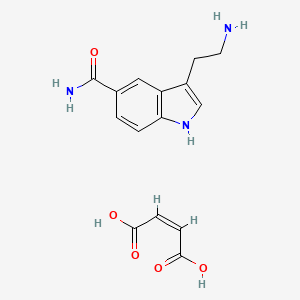
SER-601
Übersicht
Beschreibung
Diese Verbindung basiert auf einem Chinolon-3-Carbonsäure-Grundgerüst und weist eine 190-fache Selektivität für den Cannabinoid-Rezeptor vom Typ 2 gegenüber dem verwandten Cannabinoid-Rezeptor vom Typ 1 auf . Es wurde auf seine analgetischen und neuroprotektiven Wirkungen untersucht, ohne die psychoaktiven Wirkungen zu induzieren, die typischerweise mit der Aktivierung des Cannabinoid-Rezeptors vom Typ 1 verbunden sind .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung verwendet, um die Struktur-Wirkungs-Beziehung von Cannabinoid-Rezeptor-Agonisten zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Modulation von Immunantworten und Entzündungen durch Aktivierung des Cannabinoid-Rezeptors vom Typ 2.
Medizin: Auf seine analgetischen und neuroprotektiven Wirkungen untersucht, insbesondere bei Erkrankungen wie neuropathischen Schmerzen und neurodegenerativen Erkrankungen.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf den Cannabinoid-Rezeptor vom Typ 2 abzielen
Wirkmechanismus
SER-601 übt seine Wirkungen hauptsächlich durch die Aktivierung des Cannabinoid-Rezeptors vom Typ 2 aus. Dieser Rezeptor wird überwiegend in Immunzellen und peripheren Geweben exprimiert. Nach Bindung an den Cannabinoid-Rezeptor vom Typ 2 moduliert this compound verschiedene Signalwege, was zu entzündungshemmenden und analgetischen Wirkungen führt. Die Verbindung aktiviert den Cannabinoid-Rezeptor vom Typ 1 nicht signifikant und vermeidet so die psychoaktiven Wirkungen, die mit der Aktivierung des Cannabinoid-Rezeptors vom Typ 1 verbunden sind .
Zukünftige Richtungen
Wirkmechanismus
SER-601 exerts its effects primarily through the activation of cannabinoid receptor type 2. This receptor is predominantly expressed in immune cells and peripheral tissues. Upon binding to cannabinoid receptor type 2, this compound modulates various signaling pathways, leading to anti-inflammatory and analgesic effects. The compound does not significantly activate cannabinoid receptor type 1, thus avoiding the psychoactive effects associated with cannabinoid receptor type 1 activation .
Biochemische Analyse
Biochemical Properties
SER-601 plays a crucial role in biochemical reactions by selectively binding to the cannabinoid CB2 receptors. It exhibits a 190-fold selectivity for CB2 over the central CB1 receptor, with binding affinities (K_i) of 6.3 nM for CB2 and 1,220 nM for CB1 . This selectivity minimizes the psychoactive effects typically associated with CB1 receptor activation. This compound interacts with various enzymes and proteins, including those involved in the endocannabinoid system, to exert its effects. The nature of these interactions primarily involves agonistic binding to the CB2 receptors, leading to downstream signaling cascades that modulate pain and inflammation .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to have analgesic effects in animal models of pain without inducing cannabis-like behavioral effects . This compound also exhibits antidiabetic properties by ameliorating insulin resistance and increasing insulin secretion in pancreatic islets isolated from diabetic mice . These effects are mediated through the activation of CB2 receptors, which play a role in regulating inflammation and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CB2 receptors, which are predominantly expressed in peripheral tissues and immune cells . This binding activates G-protein coupled receptor (GPCR) signaling pathways, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels . The activation of CB2 receptors also triggers the phosphorylation of various downstream effectors, including mitogen-activated protein kinases (MAPKs), which modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . Long-term exposure to this compound has been shown to maintain its analgesic and antidiabetic effects in animal models, indicating sustained efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies using rat models of acute pain, this compound demonstrated dose-dependent antinociceptive effects, with peak analgesic effects observed at 60 minutes post-administration . Higher doses of this compound were associated with increased analgesic efficacy, but also with potential adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to the endocannabinoid system. It interacts with enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are responsible for the degradation of endocannabinoids . By modulating the activity of these enzymes, this compound can influence the levels of endocannabinoids and their signaling pathways, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target receptors. This compound’s distribution is influenced by its binding affinity to CB2 receptors, which are primarily located in peripheral tissues and immune cells .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the endoplasmic reticulum (ER) and cell membranes, where CB2 receptors are localized . The compound’s activity is modulated by its localization within these compartments, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound reaches its intended sites of action, thereby exerting its therapeutic effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SER-601 umfasst mehrere Schritte, beginnend mit der Herstellung des Chinolon-3-Carbonsäure-Grundgerüsts. Zu den wichtigsten Schritten gehören:
Bildung des Chinolon-Grundgerüsts: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Verwendung von Anilin-Derivaten und β-Ketoestern unter sauren Bedingungen erreicht.
Einführung der Adamantylgruppe: Die Adamantylgruppe wird über eine nucleophile Substitutionsreaktion eingeführt.
Bildung des Carboxamids: Der letzte Schritt beinhaltet die Bildung der Carboxamidgruppe durch die Reaktion des Chinolonderivats mit einem geeigneten Amin unter dehydrierenden Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich ähnliche Synthesewege befolgen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Dies würde die Verwendung von Industriellen Reaktoren, kontinuierlichen Durchflusssystemen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
SER-601 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Das Chinolon-Grundgerüst kann unter starken Oxidationsbedingungen oxidiert werden.
Reduktion: Die Carbonylgruppen in der Struktur können mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Alkoholen reduziert werden.
Substitution: Die Adamantyl- und Isopropylgruppen können unter geeigneten Bedingungen durch andere Alkyl- oder Arylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.
Substitution: Alkylhalogenide oder Arylhalogenide in Gegenwart einer starken Base wie Natriumhydrid.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Chinolonderivate mit unterschiedlichen Substituenten, die auf ihre pharmakologischen Eigenschaften weiter untersucht werden können.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
A-836,339: Ein weiterer selektiver Cannabinoid-Rezeptor-Typ-2-Agonist mit ähnlichen analgetischen Eigenschaften.
ADB-FUBHQUCA: Ein synthetisches Cannabinoid mit hoher Selektivität für den Cannabinoid-Rezeptor vom Typ 2.
CBS-0550: Ein Cannabinoid-Rezeptor-Typ-2-Agonist mit neuroprotektiven Wirkungen.
Einzigartigkeit von SER-601
This compound zeichnet sich durch seine hohe Selektivität für den Cannabinoid-Rezeptor vom Typ 2 gegenüber dem Cannabinoid-Rezeptor vom Typ 1 aus, was ihn zu einem vielversprechenden Kandidaten für therapeutische Anwendungen ohne psychoaktive Wirkungen macht. Seine einzigartige Chinolon-3-Carbonsäure-Grundgerüststruktur bietet auch eine Grundlage für weitere Modifikationen, um seine pharmakologischen Eigenschaften zu verbessern .
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-4-oxo-1-pentyl-6-propan-2-ylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2/c1-4-5-6-9-30-17-24(26(31)23-13-22(18(2)3)7-8-25(23)30)27(32)29-28-14-19-10-20(15-28)12-21(11-19)16-28/h7-8,13,17-21H,4-6,9-12,14-16H2,1-3H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKLUDNETVLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C(C)C)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648525 | |
| Record name | 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048038-90-9 | |
| Record name | 1,4-Dihydro-6-(1-methylethyl)-4-oxo-1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-3-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048038-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SER-601 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048038909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SER-601 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S723GJY405 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















